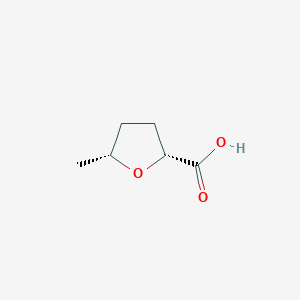
cis-5-Methyloxolane-2-carboxylic acid
Übersicht
Beschreibung
Cis-5-Methyloxolane-2-carboxylic acid is a chemical compound with the CAS number 1821814-99-6 . It is also known by other names such as (2R,5R)-5-Methyloxolane-2-carboxylic acid .
Molecular Structure Analysis
The molecular formula of this compound is C6H10O3 . The InChI code is 1S/C6H10O3/c1-4-2-3-5(9-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) .Wissenschaftliche Forschungsanwendungen
Sustainable Solvent Replacement : cis-5-Methyloxolane-2-carboxylic acid, under its more common name 2-methyloxolane (2-MeOx), is highlighted for its potential as a bio-based solvent, particularly for the extraction of natural products and food ingredients. This compound is characterized by its excellent solvent power and extraction efficiency, comparable to that of hexane, but with a significantly improved environmental and toxicological profile. Its adoption in industrial applications, such as the extraction of lipophilic foodstuff and natural products, represents an environmentally and economically viable alternative to conventional petroleum-based solvents, impacting fields like plant-based chemistry and green extraction technologies (Rapinel et al., 2020).
Biocatalyst Inhibition : The review on understanding biocatalyst inhibition by carboxylic acids, including this compound, outlines its role in fermentative production using engineered microbes. This compound, like other carboxylic acids, can inhibit microbial growth at concentrations below the desired yield, impacting the production of biorenewable chemicals. The mechanism involves damage to the cell membrane and a decrease in internal microbial pH, offering insights into engineering microbial strains for improved industrial performance (Jarboe et al., 2013).
Environmental Remediation : The detoxification process of Cr(VI) to Cr(III) mediated by carboxylic acids, including this compound, showcases the potential of this compound in environmental remediation. This process is highlighted for its environmental significance due to the clean and ubiquitous nature of carboxylic acids in natural settings and effluents. The review presents a comprehensive understanding of the mechanisms involved in Cr(VI) reduction, offering guidelines for applying this knowledge in real-world applications for the remediation of Cr(VI)-contaminated waters and sites (Jiang et al., 2019).
Liquid-Liquid Extraction of Carboxylic Acids : The development of solvents for the liquid-liquid extraction (LLX) of carboxylic acids, including this compound, is crucial for the production of organic acids from aqueous streams, a key step in the synthesis of bio-based plastics. This review discusses the advancements in solvent technologies, such as ionic liquids and improvements in traditional solvents, aiming to enhance the economic feasibility of acid extractions from diluted streams. The insights into solvent regeneration strategies contribute to efficient and sustainable processes for the recovery of valuable carboxylic acids from biotechnological pathways (Sprakel & Schuur, 2019).
Safety and Hazards
The safety information available indicates that cis-5-Methyloxolane-2-carboxylic acid may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
(2R,5R)-5-methyloxolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4-2-3-5(9-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEBMMMSMHXMLR-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B3380035.png)


![Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3380048.png)
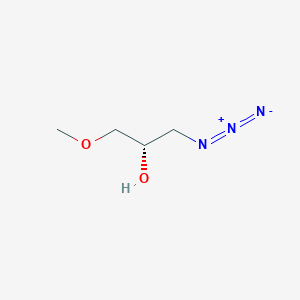
![[2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans](/img/structure/B3380058.png)
![Rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole hydrochloride](/img/structure/B3380063.png)
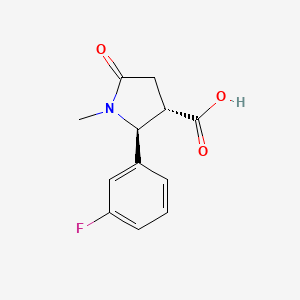


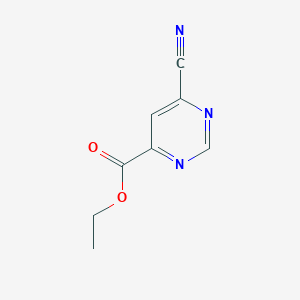
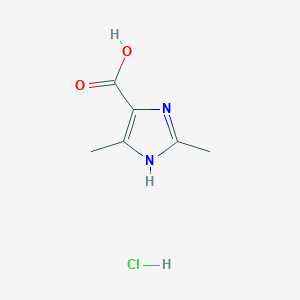
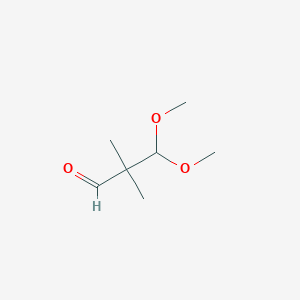
![(1R)-1-[2-(Trifluoromethoxy)phenyl]ethanol](/img/structure/B3380125.png)